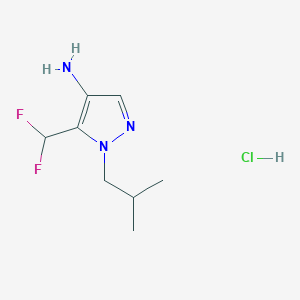

5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride

Description

5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1423023-88-4) is a pyrazole-based compound with a molecular weight of 225.67 g/mol and a purity of ≥95% . Its structure includes a difluoromethyl group at the 5-position of the pyrazole ring and a 2-methylpropyl (isobutyl) substituent at the 1-position, forming a hydrochloride salt. However, commercial availability is currently listed as "discontinued" by suppliers like CymitQuimica, requiring researchers to request custom synthesis .

Properties

IUPAC Name |

5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N3.ClH/c1-5(2)4-13-7(8(9)10)6(11)3-12-13;/h3,5,8H,4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMOWIVRBGGVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)N)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423023-88-4 | |

| Record name | 1H-Pyrazol-4-amine, 5-(difluoromethyl)-1-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423023-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride (CAS RN: 1423023-88-4) is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and an isopropyl substituent, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride can be represented as follows:

1. Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole moiety have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The difluoromethyl substituent may enhance the compound's interaction with biological targets, potentially leading to increased efficacy against cancer cells .

2. Antimicrobial Activity

Pyrazole derivatives have also been noted for their antimicrobial properties. Studies suggest that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the difluoromethyl group may contribute to enhanced membrane permeability, allowing better uptake into microbial cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer potential of various pyrazole derivatives, it was found that compounds similar to 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride exhibited IC50 values in the micromolar range against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride is with a molecular weight of approximately 203.62 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities and potential in drug development.

Medicinal Chemistry

The pyrazole derivatives, including 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride, have been extensively studied for their antimicrobial and anti-inflammatory properties. Research indicates that compounds with a pyrazole structure can exhibit significant biological activity against various pathogens and inflammatory conditions.

- Antimicrobial Activity : A study highlighted the synthesis of novel pyrazole derivatives that demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The introduction of difluoromethyl groups was found to enhance the activity significantly, suggesting potential applications in developing new antibiotics .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of pyrazole derivatives. It was found that certain derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. This inhibition could lead to the development of new anti-inflammatory drugs .

Agricultural Applications

The compound also shows promise in agriculture as a potential pesticide or herbicide. Pyrazole derivatives are increasingly recognized for their efficacy in pest control due to their low toxicity and high efficiency.

Synthesis of Agrochemicals

Research indicates that 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride can serve as an intermediate in synthesizing various agrochemicals. For instance, it is involved in the synthesis of novel fungicides and herbicides that target specific plant pathogens while minimizing environmental impact .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in designing new compounds with tailored properties.

Synthetic Pathways

The synthesis of 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride involves several steps:

- Formation of Pyrazole Ring : The initial step includes the reaction of hydrazine derivatives with suitable carbonyl compounds to form the pyrazole core.

- Introduction of Difluoromethyl Group : The difluoromethyl group can be introduced via electrophilic fluorination techniques, enhancing the compound's biological activity.

- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt to improve solubility and stability for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:

Key Findings:

Substituent Position Effects: The position of the difluoromethyl group (5- vs. 3-) significantly influences electronic distribution and binding affinity. For instance, the 5-substituted derivative (CAS: 1423023-88-4) may exhibit better metabolic stability compared to the 3-substituted analog (CAS: 1423034-57-4) due to reduced steric hindrance near the amine group .

Salt Form and Solubility :

- Hydrochloride salts (e.g., CAS: 1423023-88-4 and 1909320-27-9) generally offer higher aqueous solubility compared to free bases, facilitating formulation in biological assays .

Applications :

Q & A

Q. What are the common synthetic routes for 5-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer:

A typical synthesis involves cyclization of pyrazole precursors followed by functionalization. For example, starting from a pyrazole-4-amine scaffold, difluoromethylation can be achieved using reagents like sodium chlorodifluoroacetate under copper catalysis. The N-alkylation step with 2-methylpropyl groups often employs alkyl halides or sulfonates in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃. Optimization includes controlling reaction temperature (60–80°C) and monitoring via TLC/HPLC. Post-synthesis, hydrochloride salt formation is performed using HCl in ethanol . Purity is enhanced via recrystallization from ethanol/water mixtures.

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer:

- 1H/19F NMR : Confirm regiochemistry and difluoromethyl group integration (δ ~5.5–6.5 ppm for CF₂H).

- IR Spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and amine hydrochloride signatures (broad peaks ~2500 cm⁻¹).

- HPLC-MS : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical).

Contradictions in data (e.g., unexpected NMR splitting) may indicate impurities or tautomeric forms, requiring further purification .

Q. How can X-ray crystallography using SHELX software confirm the molecular structure and hydrogen bonding patterns?

- Methodological Answer: Single crystals are grown via slow evaporation (e.g., ethanol/ethyl acetate). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. SHELXL refines the structure using least-squares minimization, with hydrogen bonding analyzed via PLATON. Key metrics: R1 < 0.05, wR2 < 0.15. For example, the hydrochloride salt shows N–H···Cl interactions, confirmed by short H···Cl distances (~2.2 Å) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Strategies:

- DFT Optimization : Use implicit solvent models (e.g., PCM) and compare Boltzmann-weighted NMR shifts with experimental data.

- MD Simulations : Track dynamic conformers in explicit solvent (e.g., water/ethanol) over 10–100 ns trajectories.

- Experimental Validation : Variable-temperature NMR (VT-NMR) identifies fluxional behavior. For example, CF₂H groups may exhibit dynamic rotational barriers affecting splitting patterns .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of pyrazole derivatives for targeted biological activities?

- Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., 2-methylpropyl → cyclopropyl) to probe steric/electronic effects.

- Biological Assays : Test inhibition constants (IC₅₀) against target enzymes (e.g., kinases) using fluorescence polarization.

- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Key parameters: ΔG binding < -8 kcal/mol, hydrogen bonds with catalytic residues.

Contradictory activity data (e.g., high IC₅₀ despite favorable docking) may indicate off-target effects or assay interference .

Q. What methodologies are used to assess the compound’s stability under various pH and temperature conditions, and how are degradation products identified?

- Methodological Answer:

- Forced Degradation Studies : Expose the compound to HCl/NaOH (0.1–1 M, 40–60°C) for 24–72 hours. Monitor via UPLC-PDA at 254 nm.

- LC-HRMS : Identify degradation products (e.g., hydrolysis of difluoromethyl to carboxylate) using Q-TOF instruments (mass error < 2 ppm).

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots. For example, t₉₀ (time for 10% degradation) at 25°C/pH 7.4 is >6 months .

Q. How can advanced NMR techniques (e.g., 2D NMR or NOESY) resolve ambiguities in stereochemistry or regiochemistry during synthesis?

- Methodological Answer:

- HSQC/HMBC : Assign 1H-13C correlations to confirm connectivity (e.g., pyrazole C4-NH₂ vs. C5-CF₂H).

- NOESY : Detect through-space interactions (e.g., between 2-methylpropyl and pyrazole protons) to confirm substituent orientation.

- 19F-1H HOESY : Map fluorine-proton interactions, critical for confirming difluoromethyl group placement. For ambiguous cases, compare with computed NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.